4,5-Dichloro-2-propoxyaniline
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Overview
Description
4,5-Dichloro-2-propoxyaniline is an organic compound with the molecular formula C₉H₁₁Cl₂NO. It is a derivative of aniline, where two chlorine atoms are substituted at the 4th and 5th positions, and a propoxy group is attached at the 2nd position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4,5-Dichloro-2-propoxyaniline typically involves the reaction of 4,5-dichloro-2-nitroaniline with propyl alcohol under specific conditions. The nitro group is reduced to an amine group, resulting in the formation of this compound. Industrial production methods often involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
4,5-Dichloro-2-propoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert the nitro group to an amine group.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .
Scientific Research Applications
4,5-Dichloro-2-propoxyaniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-propoxyaniline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules .
Comparison with Similar Compounds
4,5-Dichloro-2-propoxyaniline can be compared with other dichloroaniline derivatives, such as:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline These compounds share similar structural features but differ in the positions of chlorine atoms and other substituents. The unique propoxy group in this compound distinguishes it from other dichloroanilines, providing it with distinct chemical and physical properties .
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
4,5-dichloro-2-propoxyaniline |
InChI |
InChI=1S/C9H11Cl2NO/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3,12H2,1H3 |
InChI Key |
MWGHVCSSSYPGCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1N)Cl)Cl |
Origin of Product |
United States |
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